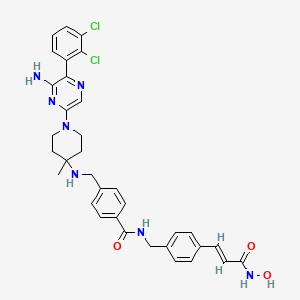
Shp2/hdac-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shp2/hdac-IN-1 is a dual allosteric inhibitor targeting both Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2) and histone deacetylase (HDAC). This compound has shown significant potential in cancer immunotherapy by activating T cells, enhancing antigen presentation, and promoting cytokine secretion .
Métodos De Preparación
The synthesis of Shp2/hdac-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic pathways with optimizations for large-scale production.
Análisis De Reacciones Químicas
Shp2/hdac-IN-1 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its inhibitory activity.
Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles, which help in introducing or replacing functional groups on the molecule.
Aplicaciones Científicas De Investigación
Shp2/hdac-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of SHP2 and HDAC enzymes.
Biology: Researchers use it to investigate the role of SHP2 and HDAC in cellular signaling pathways and their implications in cancer.
Mecanismo De Acción
Shp2/hdac-IN-1 exerts its effects by simultaneously inhibiting SHP2 and HDAC enzymes. SHP2 is involved in various signaling pathways, including RAS-RAF-ERK, PI3K-AKT, and JAK-STAT, which are crucial for cell growth, differentiation, and survival. By inhibiting SHP2, this compound disrupts these pathways, leading to reduced cancer cell proliferation. HDAC inhibition results in increased acetylation of histones and other proteins, leading to changes in gene expression that promote anti-tumor immunity .
Comparación Con Compuestos Similares
Shp2/hdac-IN-1 is unique due to its dual inhibitory action on both SHP2 and HDAC. Similar compounds include:
SHP099: A selective SHP2 inhibitor that does not target HDAC.
Vorinostat: An HDAC inhibitor that does not target SHP2.
Dual inhibitors: Other dual inhibitors targeting different combinations of enzymes, but this compound is the first to target both SHP2 and HDAC simultaneously
This compound stands out due to its ability to modulate both SHP2 and HDAC pathways, offering a unique approach to cancer treatment by enhancing anti-tumor immunity and overcoming resistance mechanisms.
Propiedades
Fórmula molecular |
C34H35Cl2N7O3 |
|---|---|
Peso molecular |
660.6 g/mol |
Nombre IUPAC |
4-[[[1-[6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl]-4-methylpiperidin-4-yl]amino]methyl]-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide |
InChI |
InChI=1S/C34H35Cl2N7O3/c1-34(15-17-43(18-16-34)28-21-38-31(32(37)41-28)26-3-2-4-27(35)30(26)36)40-20-24-9-12-25(13-10-24)33(45)39-19-23-7-5-22(6-8-23)11-14-29(44)42-46/h2-14,21,40,46H,15-20H2,1H3,(H2,37,41)(H,39,45)(H,42,44)/b14-11+ |
Clave InChI |
CJJLAWVMRURPRM-SDNWHVSQSA-N |
SMILES isomérico |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)/C=C/C(=O)NO |
SMILES canónico |
CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)NCC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C=CC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



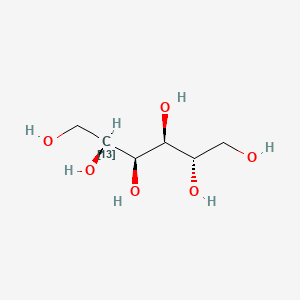
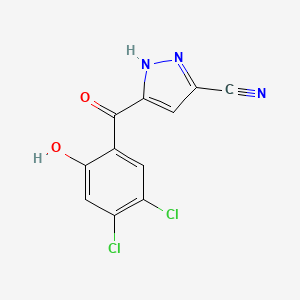
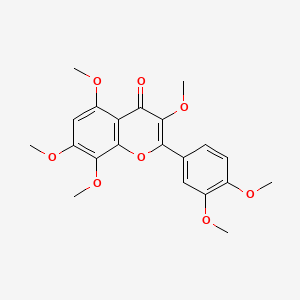
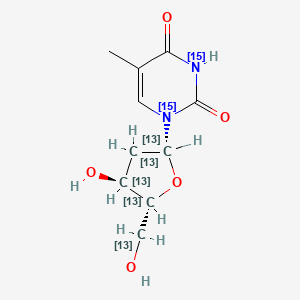
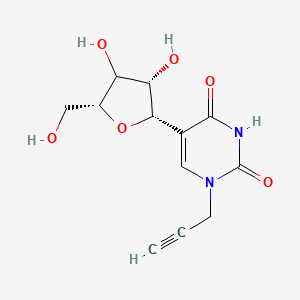
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![3-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]-2-(2,3,4-trimethoxyphenyl)-4a,8a-dihydrobenzo[f]benzimidazole-4,9-dione](/img/structure/B15140026.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
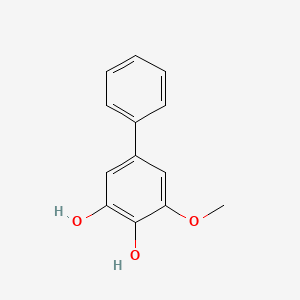
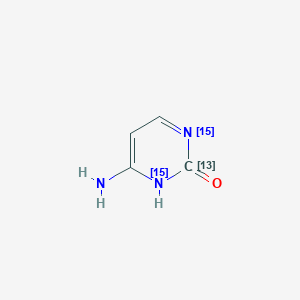
![2-(dimethylamino)-9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B15140062.png)
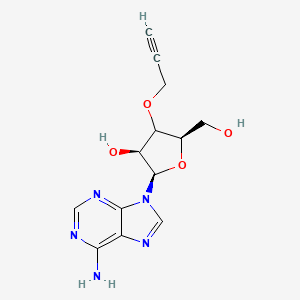
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
